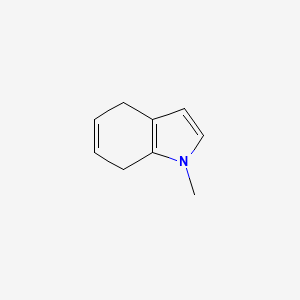

1-Methyl-4,7-dihydro-1H-indole

Description

1-Methyl-4,7-dihydro-1H-indole is a partially saturated indole derivative characterized by a bicyclic structure with two double bonds at the 4,7-positions and a methyl group at the 1-position. This compound is of interest in organic synthesis and medicinal chemistry due to its structural similarity to bioactive indole alkaloids and neuroactive agents.

Properties

IUPAC Name |

1-methyl-4,7-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-3,6-7H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRZGSFPTZJKBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1CC=CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618125 | |

| Record name | 1-Methyl-4,7-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98995-73-4 | |

| Record name | 1-Methyl-4,7-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4,7-dihydro-1H-indole can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring system. For 1-Methyl-4,7-dihydro-1H-indole, the starting materials would include a methyl-substituted phenylhydrazine and an appropriate carbonyl compound.

Industrial Production Methods: Industrial production of indole derivatives often involves catalytic hydrogenation of indole or its derivatives. The process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions to achieve the desired hydrogenation.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4,7-dihydro-1H-indole undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, or nitro compounds under acidic or basic conditions.

Major Products:

Oxidation: Formation of oxo-indole derivatives.

Reduction: Formation of tetrahydroindole derivatives.

Substitution: Formation of halogenated, sulfonated, or nitrated indole derivatives.

Scientific Research Applications

1-Methyl-4,7-dihydro-1H-indole has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with biological targets.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Methyl-4,7-dihydro-1H-indole involves its interaction with various molecular targets. The indole ring system can bind to multiple receptors and enzymes, influencing biological pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

4,5,6,7-Tetrahydro-1H-indole

- Structural Differences: Unlike 1-methyl-4,7-dihydro-1H-indole, 4,5,6,7-tetrahydro-1H-indole () is fully saturated in the six-membered ring, resulting in a non-aromatic structure.

- Functional Implications: Reduced aromaticity in tetrahydroindoles diminishes π-π stacking interactions with receptors compared to dihydroindoles.

MPTP/MPP+ (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine and its metabolite)

- Structural Similarities : MPTP shares a partially saturated bicyclic core but differs in the inclusion of a pyridine ring and phenyl group.

- Functional Contrasts :

- Neurotoxicity : MPTP is metabolized to MPP+, which selectively destroys dopaminergic neurons via DAT uptake, leading to Parkinsonian symptoms .

- Synaptic Effects : MPP+ acutely enhances hippocampal fEPSP slopes (e.g., 10 µM MPP+ increases fEPSP to 171.6% of baseline) followed by depression, mediated by GABAergic modulation .

- Receptor Interactions : Unlike 1-methyl-4,7-dihydro-1H-indole, MPP+ directly inhibits mitochondrial complex I and enhances GABAA receptor-mediated tonic inhibition, altering synaptic plasticity .

Imidazole Derivatives (e.g., 1-Methyl-4,5-diphenyl-1H-imidazole)

- Structural Divergence : Imidazoles feature a five-membered ring with two nitrogen atoms, contrasting with the six-membered indole core.

- Biological Activity: Imidazole derivatives often target enzymes (e.g., cytochrome P450) or receptors (e.g., GABA).

Data Tables: Comparative Analysis

Table 1. Structural and Functional Properties

Table 2. Synaptic Effects of MPP+ vs. Inferred Dihydroindole Activity

Mechanistic Insights from Analog Studies

- GABAergic Modulation : MPP+ increases mIPSC frequency (171.6% of baseline at 10 µM) and enhances tonic inhibition via α5-GABAA receptors, a mechanism that could extend to dihydroindoles due to shared lipophilicity and heterocyclic affinity .

- Dopamine Release : Unlike MPP+, 1-methyl-4,7-dihydro-1H-indole lacks the phenyl group critical for DAT binding, suggesting divergent dopaminergic effects .

- Synthetic Utility : Dihydroindoles serve as intermediates for complex alkaloids, whereas MPTP derivatives are primarily neurotoxicity models .

Biological Activity

1-Methyl-4,7-dihydro-1H-indole is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Overview of 1-Methyl-4,7-dihydro-1H-indole

1-Methyl-4,7-dihydro-1H-indole belongs to the indole family, which is known for its presence in various natural products and pharmaceuticals. The compound features a fused benzene and pyrrole ring system with a methyl group attached to the nitrogen atom. Its molecular formula is and it has a molecular weight of 133.19 g/mol .

The biological activity of 1-Methyl-4,7-dihydro-1H-indole is primarily attributed to its ability to interact with various molecular targets within biological systems. The indole ring system allows for binding to receptors and enzymes, influencing several biological pathways. Notably, it may act as an enzyme inhibitor by binding to active sites and preventing substrate interactions .

Key Mechanisms:

- Enzyme Inhibition : It can inhibit specific enzymes crucial for various metabolic pathways.

- Receptor Modulation : The compound may modulate receptor activity, affecting signal transduction processes.

Antimicrobial Properties

Research indicates that 1-Methyl-4,7-dihydro-1H-indole exhibits antimicrobial activity against various pathogens. Studies have shown that it can effectively inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial drug development .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that 1-Methyl-4,7-dihydro-1H-indole can induce apoptosis in cancer cells by disrupting microtubule formation and inhibiting tubulin polymerization .

Case Studies

A notable study evaluated the cytotoxic effects of several indole derivatives, including 1-Methyl-4,7-dihydro-1H-indole. The results indicated that at concentrations as low as 0.1 µM, the compound exhibited significant antiproliferative effects against various cancer cell lines .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 1-Methyl-4,7-dihydro-1H-indole, it is essential to compare it with related indole compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Indole | Basic structure without substitutions | Limited activity |

| 2-Methylindole | Methyl group at position 2 | Moderate antibacterial properties |

| 3-Methylindole | Methyl group at position 3 | Antifungal activity observed |

| 1-Methyl-4,7-dihydro-1H-indole | Methyl group at nitrogen | Strong anticancer and antimicrobial properties |

Synthesis and Applications

The synthesis of 1-Methyl-4,7-dihydro-1H-indole typically involves methods such as Fischer indole synthesis or catalytic hydrogenation processes. Its applications extend beyond medicinal chemistry; it is also used in the synthesis of dyes and pigments due to its unique chemical structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.